N-Methyl Palbociclib: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling
N-Methyl Palbociclib: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Palbociclib is a derivative of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib, in combination with endocrine therapy, is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. N-Methyl Palbociclib is primarily recognized as an impurity of Palbociclib. Understanding its chemical properties, synthesis, and biological interactions is crucial for quality control in drug manufacturing and for exploring its own potential biological activities. This guide provides a comprehensive overview of the chemical structure, a proposed synthesis protocol, and the signaling pathways potentially modulated by N-Methyl Palbociclib.
Chemical Structure and Properties
N-Methyl Palbociclib is structurally similar to Palbociclib, with the addition of a methyl group on the piperazine (B1678402) ring. This seemingly minor modification can influence the molecule's physicochemical properties and biological activity.
Chemical Structure:
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IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[1]
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Molecular Weight: 461.56 g/mol [1]
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CAS Number: 571189-51-0[1]
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SMILES: CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C[2]
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InChI Key: PBSZUBKCQUPZFE-UHFFFAOYSA-N[2]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for N-Methyl Palbociclib and its parent compound, Palbociclib, for comparative purposes.
Table 1: Physicochemical Properties of N-Methyl Palbociclib
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₇O₂ | [1][2] |
| Molecular Weight | 461.56 g/mol | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble) | [3] |
Table 2: Physicochemical Properties of Palbociclib
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₇O₂ | PubChem |
| Molecular Weight | 447.53 g/mol | PubChem |
| Melting Point | 263-266 °C | [4] |
| pKa₁ (piperazine nitrogen) | 7.4 | [4] |
| pKa₂ (pyridine nitrogen) | 3.9 | [4] |
| Water Solubility | Very slightly soluble | [5] |
| Solubility in Methanol (B129727) | Very slightly soluble | [5] |
| Solubility in DMSO | Soluble (up to 2 mg/ml with warming) | [6] |
| Solubility in 0.1 N HCl | > 85% in 30 minutes | [5] |
Synthesis of N-Methyl Palbociclib
Proposed Experimental Protocol: N-methylation of Palbociclib
This proposed protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.
Reaction Scheme:
A proposed synthesis of N-Methyl Palbociclib from Palbociclib.
Materials:
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Palbociclib
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Palbociclib (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
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Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 5-10 equivalents) followed by an excess of formic acid (e.g., 5-10 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
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Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude N-Methyl Palbociclib by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
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Characterization: Confirm the identity and purity of the synthesized N-Methyl Palbociclib using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods to achieve a good yield and purity.
Signaling Pathways
While N-Methyl Palbociclib is primarily an impurity of Palbociclib, preliminary data suggests it may possess its own biological activities, including neutralizing hepatocyte growth factor (HGF) and inhibiting interleukin-6 (IL-6) signaling. The following diagrams illustrate the canonical signaling pathways of HGF/c-MET and IL-6.
HGF/c-MET Signaling Pathway
Hepatocyte Growth Factor (HGF) and its receptor, c-MET, play crucial roles in cell proliferation, motility, and morphogenesis. Aberrant activation of this pathway is implicated in cancer progression.
HGF/c-MET signaling pathway.
IL-6 Signaling Pathway
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. Its signaling is mediated through the IL-6 receptor and the gp130 signal transducer.
IL-6 signaling pathway.
Conclusion
N-Methyl Palbociclib, an impurity and derivative of the CDK4/6 inhibitor Palbociclib, possesses a distinct chemical identity that warrants careful consideration in the manufacturing and development of Palbociclib-based therapeutics. While a detailed synthesis protocol is not yet published, established chemical methodologies provide a clear path for its laboratory-scale synthesis for further investigation. The potential for N-Methyl Palbociclib to modulate important cancer-related signaling pathways, such as HGF/c-MET and IL-6, highlights the need for further research to fully elucidate its biological activity profile. This technical guide provides a foundational resource for researchers and drug development professionals working with Palbociclib and its related compounds.
References
- 1. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl Palbociclib | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Palbociclib CAS#: 571190-30-2 [m.chemicalbook.com]
